3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is a complex organic compound with the molecular formula C19H16N2O4. This compound is notable for its unique structure, which includes a benzodioxole ring, a phenyl group, and a pyrazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with an appropriate diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.
Final Steps: The final product is obtained through esterification and subsequent hydrolysis to yield the propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are less common due to its primary use in research. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and protein-protein interactions, which can lead to various biological effects. The benzodioxole ring is known to interact with enzymes involved in oxidative stress, while the pyrazole ring can bind to proteins involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
- 1,3-Benzodioxole-5-propanoic acid, ethyl ester
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
Uniqueness
3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is unique due to its combination of a benzodioxole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(23)9-7-14-11-21(15-4-2-1-3-5-15)20-19(14)13-6-8-16-17(10-13)25-12-24-16/h1-6,8,10-11H,7,9,12H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSUJSDQIGCTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3CCC(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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